



# Application Note: Western Blot Protocol for Detecting MYC Degradation by CT1113

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	CT1113	
Cat. No.:	B12377666	Get Quote

Audience: Researchers, scientists, and drug development professionals.

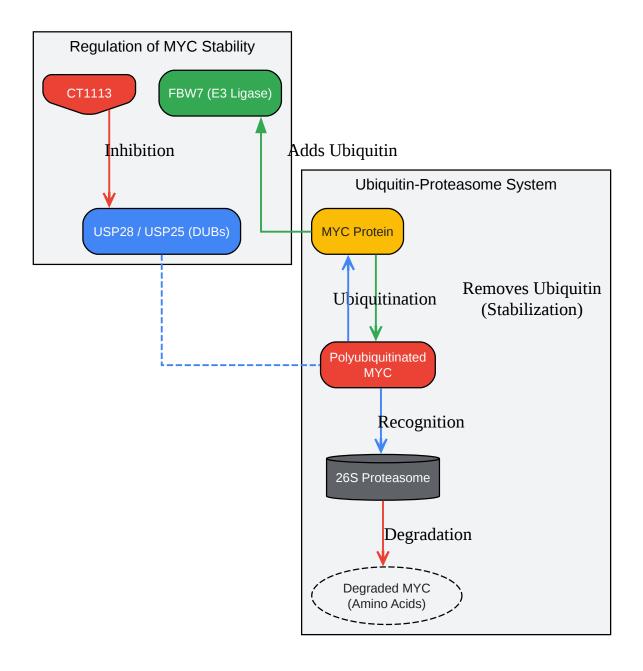
#### Introduction

The MYC proto-oncogene is a critical regulator of cellular proliferation, growth, and metabolism. Its dysregulation is a hallmark of numerous human cancers, making it a prime target for therapeutic intervention. **CT1113** is a potent and specific small molecule inhibitor of the deubiquitinating enzymes (DUBs) USP28 and USP25.[1][2] These enzymes are responsible for removing ubiquitin tags from the MYC protein, thereby protecting it from proteasomal degradation. By inhibiting USP28 and USP25, **CT1113** promotes the ubiquitination and subsequent degradation of MYC, leading to reduced cellular levels of this oncoprotein and exhibiting anti-tumor activity.[1][2] This application note provides a detailed protocol for utilizing Western blot analysis to detect and quantify the degradation of MYC protein in cancer cells following treatment with **CT1113**.

## **Signaling Pathway of MYC Degradation**

The MYC protein is tightly regulated by the ubiquitin-proteasome system. The E3 ubiquitin ligase FBW7, a component of the SCF (Skp1-Cul1-F-box) complex, targets MYC for ubiquitination.[3] The deubiquitinases USP28 and USP25 counteract this process by removing ubiquitin chains from MYC, thus stabilizing the protein.[4][5] **CT1113** inhibits the enzymatic activity of USP28 and USP25, leading to an accumulation of polyubiquitinated MYC, which is then recognized and degraded by the 26S proteasome.[2]





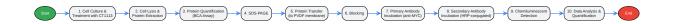
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Caption: **CT1113** inhibits USP28/25, promoting MYC ubiquitination and proteasomal degradation.

## **Experimental Workflow**

The following diagram outlines the major steps for assessing **CT1113**-induced MYC degradation using Western blotting.





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Caption: Workflow for Western blot analysis of MYC degradation by CT1113.

## **Data Presentation**

The following tables present representative quantitative data on the effect of **CT1113** on MYC protein levels in a cancer cell line (e.g., HCT116) as determined by densitometric analysis of Western blot bands.

Table 1: Dose-Dependent Effect of CT1113 on MYC Protein Levels

CT1113 Concentration (nM)	Treatment Time (hours)	Relative MYC Protein Level (%) (Mean ± SD)
0 (Vehicle)	24	100 ± 5.2
10	24	85 ± 4.1
50	24	62 ± 3.5
100	24	41 ± 2.8
500	24	15 ± 1.9

Table 2: Time-Course of CT1113-Induced MYC Degradation



CT1113 Concentration (nM)	Treatment Time (hours)	Relative MYC Protein Level (%) (Mean ± SD)
500	0	100 ± 4.8
500	1	78 ± 3.9
500	2	55 ± 3.1
500	6	28 ± 2.5
500	24	12 ± 1.7

## **Experimental Protocol**

This protocol provides a detailed methodology for performing a Western blot to analyze the degradation of MYC protein induced by **CT1113**.

#### Materials and Reagents

- Cell Line: Human colorectal carcinoma cell line (e.g., HCT116) or other cancer cell line with detectable MYC expression.
- CT1113: Stock solution in DMSO.
- Cell Culture Medium: Appropriate for the chosen cell line (e.g., DMEM with 10% FBS).
- Phosphate-Buffered Saline (PBS): pH 7.4, ice-cold.
- RIPA Lysis Buffer: (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.
- BCA Protein Assay Kit
- 4x Laemmli Sample Buffer
- SDS-PAGE Gels: (e.g., 4-12% Bis-Tris precast gels).
- Running Buffer: (e.g., MOPS or MES SDS Running Buffer).



- Transfer Buffer: (e.g., Tris-Glycine with 20% methanol).
- PVDF or Nitrocellulose Membranes
- Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
- Primary Antibody: Rabbit anti-c-MYC antibody.
- Loading Control Antibody: Mouse anti-β-actin or anti-GAPDH antibody.
- Secondary Antibodies: HRP-conjugated anti-rabbit IgG and HRP-conjugated anti-mouse IgG.
- Enhanced Chemiluminescence (ECL) Substrate
- · Chemiluminescence Imaging System

#### Procedure

- Cell Culture and Treatment:
  - 1. Seed cells in 6-well plates and grow to 70-80% confluency.
  - 2. Treat cells with varying concentrations of **CT1113** (e.g., 0, 10, 50, 100, 500 nM) for a specified time (e.g., 24 hours) for dose-response experiments.
  - 3. For time-course experiments, treat cells with a fixed concentration of **CT1113** (e.g., 500 nM) and harvest at different time points (e.g., 0, 1, 2, 6, 24 hours).
  - 4. Include a vehicle control (DMSO) for all experiments.
- Cell Lysis and Protein Extraction:
  - 1. After treatment, place the plates on ice and wash the cells twice with ice-cold PBS.
  - 2. Aspirate the PBS and add 100-150  $\mu L$  of ice-cold RIPA lysis buffer (with inhibitors) to each well.



- 3. Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
- 4. Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
- 5. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
- 6. Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
- Protein Quantification:
  - 1. Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
  - 2. Normalize the protein concentration of all samples with lysis buffer to ensure equal loading.
- Sample Preparation and SDS-PAGE:
  - 1. Mix 20-30  $\mu$ g of total protein from each sample with 4x Laemmli sample buffer to a final concentration of 1x.
  - 2. Boil the samples at 95-100°C for 5-10 minutes.
  - 3. Load the samples and a pre-stained protein ladder onto an SDS-PAGE gel.
  - 4. Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
- Protein Transfer:
  - 1. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
  - 2. Confirm efficient transfer by staining the membrane with Ponceau S.
- · Immunoblotting:

## Methodological & Application





- 1. Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation.
- 2. Incubate the membrane with the primary anti-c-MYC antibody (diluted in Blocking Buffer, typically 1:1000) overnight at 4°C with gentle agitation.
- 3. Wash the membrane three times for 5-10 minutes each with TBST.
- 4. Incubate the membrane with the HRP-conjugated anti-rabbit IgG secondary antibody (diluted in Blocking Buffer, typically 1:2000-1:5000) for 1 hour at room temperature.
- 5. Wash the membrane three times for 5-10 minutes each with TBST.
- Detection and Analysis:
  - 1. Incubate the membrane with ECL substrate according to the manufacturer's instructions.
  - 2. Capture the chemiluminescent signal using a digital imaging system.
  - 3. Strip the membrane (if necessary) and re-probe with the loading control antibody (e.g.,  $\beta$ -actin or GAPDH) following the same immunoblotting steps.
  - 4. Quantify the band intensities for MYC and the loading control using densitometry software (e.g., ImageJ).
  - 5. Normalize the MYC band intensity to the corresponding loading control band intensity for each sample. Express the results as a percentage of the vehicle-treated control.

#### Conclusion

This application note provides a comprehensive protocol for the detection and quantification of **CT1113**-induced MYC degradation by Western blot. By following this detailed methodology, researchers can effectively assess the efficacy of **CT1113** in promoting the degradation of the MYC oncoprotein, a critical step in the preclinical evaluation of this promising anti-cancer agent.



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- To cite this document: BenchChem. [Application Note: Western Blot Protocol for Detecting MYC Degradation by CT1113]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12377666#western-blot-protocol-for-detecting-myc-degradation-by-ct1113]

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